(2S,4R)-2-methyl-4-phenylthiane
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Overview
Description
(2S,4R)-2-methyl-4-phenylthiane is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-methyl-4-phenylthiane typically involves the use of chiral catalysts or starting materials to ensure the desired stereochemistry. One common method includes the asymmetric hydrogenation of a suitable precursor, such as a thioether, in the presence of a chiral catalyst. The reaction conditions often involve moderate temperatures and pressures to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions. The process is designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and advanced purification methods are employed to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-2-methyl-4-phenylthiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thioether or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thianes, depending on the specific reagents and conditions used.
Scientific Research Applications
(2S,4R)-2-methyl-4-phenylthiane has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where chiral molecules play a crucial role.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (2S,4R)-2-methyl-4-phenylthiane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes or bind to receptors with high specificity, leading to its biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and other biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-4-Hydroxy-1-methyl-2-pyrrolidinecarboxylic acid
- (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid dibenzyl amide
Uniqueness
(2S,4R)-2-methyl-4-phenylthiane is unique due to its specific stereochemistry and the presence of both a thiane ring and a phenyl group This combination of structural features imparts distinct chemical and biological properties that differentiate it from other similar compounds
Properties
CAS No. |
76097-72-8 |
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Molecular Formula |
C12H16S |
Molecular Weight |
192.32 g/mol |
IUPAC Name |
(2S,4R)-2-methyl-4-phenylthiane |
InChI |
InChI=1S/C12H16S/c1-10-9-12(7-8-13-10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t10-,12+/m0/s1 |
InChI Key |
BTNDCHWOHKVDLC-CMPLNLGQSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](CCS1)C2=CC=CC=C2 |
Canonical SMILES |
CC1CC(CCS1)C2=CC=CC=C2 |
Origin of Product |
United States |
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